molecular formula C22H23N5O3 B12026574 3-(4-isobutylphenyl)-N'-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

3-(4-isobutylphenyl)-N'-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B12026574
M. Wt: 405.4 g/mol
InChI Key: AJBSFSDNHDKYKC-HZHRSRAPSA-N
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Description

3-(4-isobutylphenyl)-N’-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with a unique structure that combines a pyrazole ring with a nitrophenyl group and an isobutylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-isobutylphenyl)-N’-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, the introduction of the isobutylphenyl group, and the attachment of the nitrophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-isobutylphenyl)-N’-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group.

    Substitution: The isobutylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction yields amino derivatives. Substitution reactions can introduce various functional groups onto the isobutylphenyl moiety.

Scientific Research Applications

3-(4-isobutylphenyl)-N’-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-isobutylphenyl)-N’-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(4-isobutylphenyl)-N’-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide: shares structural similarities with other pyrazole derivatives and nitrophenyl compounds.

    4-[(4-bromophenyl)ethynyl]pyridine: Another compound with a similar aromatic structure but different functional groups.

Uniqueness

The uniqueness of 3-(4-isobutylphenyl)-N’-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H23N5O3

Molecular Weight

405.4 g/mol

IUPAC Name

3-[4-(2-methylpropyl)phenyl]-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H23N5O3/c1-14(2)11-16-7-9-17(10-8-16)20-13-21(25-24-20)22(28)26-23-15(3)18-5-4-6-19(12-18)27(29)30/h4-10,12-14H,11H2,1-3H3,(H,24,25)(H,26,28)/b23-15+

InChI Key

AJBSFSDNHDKYKC-HZHRSRAPSA-N

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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